(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Indolin-2-one compounds and their derivatives have been synthesized and found to be effective against various strains of bacteria . These compounds are hybrids of indolin-2-one and nitroimidazole .
Synthesis Analysis
The synthesis of these compounds involves the use of molecular hybridization methods . In one study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains .
Molecular Structure Analysis
The molecular structure of these compounds involves a hybrid of indolin-2-one and nitroimidazole . Further structural refinement led to the development of a novel hybrid with a nitro group on the C-5 position of indolin-2-one .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition of 6-bromobenzo [d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Scientific Research Applications
Alzheimer's Disease Treatment
A related compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, has shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which decreases the level of phosphorylation and aggregation of tau proteins. This compound also exhibits neuroprotective activity and potential for treating Alzheimer's disease, as demonstrated by its ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).
Anti-inflammatory and Analgesic Properties
Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, have been reported. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and is a promising candidate for Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin et al., 2020).
Anticonvulsant Activity
A series of 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one derivatives, synthesized under microwave irradiation, showed good central nervous system (CNS) depressant activity and anticonvulsant activity in mice. These compounds indicate the potential for development as anticonvulsant agents (Nikalje et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Indole derivatives are known to undergo various chemical reactions, including oxidative homo dimerization and cyanomethylation , and cross-dehydrogenative coupling . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to undergo E-Z isomerization and α-arylation . These processes can lead to the formation of new compounds with different properties, which can interact with different biochemical pathways.
Pharmacokinetics
The compound’s solubility, stability, and reactivity can be influenced by its chemical structure, which includes an indole moiety and a benzothiazole moiety .
Result of Action
Some indole-substituted indolin-3-ones have been found to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the E-Z isomeric motion of the compound can be controlled under various solvents, temperature, light sources, and conditions of light irradiance .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-26-21-12-9-18(31-2)15-22(21)32-24(26)25-23(28)17-7-10-19(11-8-17)33(29,30)27-14-13-16-5-3-4-6-20(16)27/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVVPJYJGZFCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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